2-methyl-8-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decane
Overview
Description
2-methyl-8-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decane, also known as MTDL, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTDL is a spirocyclic compound that belongs to the class of diazabicyclo[4.4.0]decane derivatives.
Scientific Research Applications
Structural Analysis and Configuration
- NMR Analysis of Spirodecanes : The study by Guerrero-Alvarez et al. (2004) details the structural analysis of diazaspirodecanes, including their stereochemistry and conformational preferences using NMR techniques (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Medicinal Chemistry and Drug Development
Anticancer and Antidiabetic Potential : Flefel et al. (2019) investigated spirothiazolidines analogs, demonstrating their significant anticancer activities and therapeutic potential as alpha-amylase and alpha-glucosidase inhibitors (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Radioprotective Properties : Shapiro, Tansy, and Elkin (1968) explored a quinuclidine derivative with potential radioprotective properties against lethal doses of X-radiation in mice (Shapiro, Tansy, & Elkin, 1968).
Synthesis of Anticancer Thioglycosides : Research by Flefel et al. (2017) on the synthesis of 1-thia-azaspiro[4.5]decane derivatives showed moderate to high inhibition activities against various cancer cell lines (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017).
Chemical Synthesis and Material Science
Synthesis of Spiro Scaffold Structures : Li et al. (2014) described a one-step synthesis method for diazaspiro[4.5]decane scaffolds with exocyclic double bonds, demonstrating the formation of three carbon-carbon bonds in a domino reaction (Li, Hu, Zhou, Xie, Zhang, Zhang, Hu, Yin, & Hu, 2014).
Conformational Analysis of Spirolactams : Fernandez et al. (2002) conducted a study on the synthesis and conformational analysis of spirolactams, providing insights into their structural features and potential as pseudopeptides (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).
Crystal Structures and Conformations : Krueger et al. (2019) analyzed the crystal structures of cyclohexane-based γ-spirolactams, revealing their configurations, conformations, and packing effects (Krueger, Kelling, Linker, Schilde, 2019).
properties
IUPAC Name |
(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)-(2-methylsulfanyl-1,3-thiazol-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS2/c1-16-6-3-14(10-16)4-7-17(8-5-14)12(18)11-9-20-13(15-11)19-2/h9H,3-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQMZFAMNFOEPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCN(CC2)C(=O)C3=CSC(=N3)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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